Fmoc-Lys(palmitoyl-Glu-OtBu)-OH

Liraglutide Synthesis Crude Peptide Purity Total Yield

Fmoc-Lys(palmitoyl-Glu-OtBu)-OH (CAS 1491158-62-3) is a fully orthogonally protected, pre-lipidated dipeptide building block for Fmoc-based solid-phase peptide synthesis (SPPS). It comprises an Nα-Fmoc-protected L-lysine core whose ε-amino side chain is derivatized with an Nα-palmitoyl-L-glutamic acid α-t-butyl ester (Glu-OtBu) moiety, creating a branched Lys(ε-N-palmitoyl-γ-Glu)-OH architecture.

Molecular Formula C46H69N3O8
Molecular Weight 792.1 g/mol
Cat. No. B12810678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(palmitoyl-Glu-OtBu)-OH
Molecular FormulaC46H69N3O8
Molecular Weight792.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
InChIInChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)
InChIKeyLQQXBYSAGYOQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(palmitoyl-Glu-OtBu)-OH: A Pre-Assembled Lipopeptide Building Block for Streamlined GLP-1 Agonist Synthesis


Fmoc-Lys(palmitoyl-Glu-OtBu)-OH (CAS 1491158-62-3) is a fully orthogonally protected, pre-lipidated dipeptide building block for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. It comprises an Nα-Fmoc-protected L-lysine core whose ε-amino side chain is derivatized with an Nα-palmitoyl-L-glutamic acid α-t-butyl ester (Glu-OtBu) moiety, creating a branched Lys(ε-N-palmitoyl-γ-Glu)-OH architecture [2]. This specific structure was designed to deliver the entire lipopeptide fragment required for the side chain of Lys26 in the GLP-1 receptor agonist liraglutide as a single, fully assembled cassette, replacing the traditional stepwise on-resin construction of the palmitoyl-Glu side chain [3].

Why Generic Lysine Building Blocks Cannot Replace Fmoc-Lys(palmitoyl-Glu-OtBu)-OH in GLP-1 Analog Manufacturing


The lipopeptide side chain at Lys26 is critical for liraglutide's protracted pharmacokinetics via albumin binding and self-association at the injection site [1]. Substituting Fmoc-Lys(palmitoyl-Glu-OtBu)-OH with generic Fmoc-Lys-OH building blocks—such as a stepwise on-resin approach employing Fmoc-Lys(Alloc)-OH for sequential deprotection and coupling of palmitoyl-Glu-OtBu, or using Fmoc-Lys(palmitoyl)-OH lacking the γ-Glu spacer—introduces fundamentally divergent process outcomes. The on-resin, stepwise assembly involves multiple additional reaction cycles that accumulate process impurities, reduce overall yield, and require labor-intensive purification [2]. The simpler Fmoc-Lys(palmitoyl)-OH directly attaches the palmitoyl chain to the lysine side chain but omits the glutamate spacer, yielding a molecule with altered physicochemical properties that is not structurally congruent with liraglutide and thus cannot serve as a drop-in replacement for the target compound [3]. These differences are process-decisive for applicants prioritizing manufacturing efficiency, regulatory starting material consistency, and final API purity.

Product-Specific Quantitative Evidence Guide: Manufacturing Efficiency Gains with Fmoc-Lys(palmitoyl-Glu-OtBu)-OH


Liraglutide Crude Purity and Total Yield Improvement with Pre-Assembled Lys(Pal-Glu-OtBu) Building Block vs. Prior Stepwise Methods

A patented synthetic route employing Fmoc-Lys(Pal-Glu-OtBu)-OH as the pre-assembled building block for Lys26, combined with Boc-His(Trt)-OSu and Fmoc-Ala-OSu for positions 7 and 8, achieves a final liraglutide purity of 99.69% by HPLC and a total synthesis yield of 38.7% [1]. While the patent statement 'obviously improved compared with the method reported in the past' [1] indicates superiority over prior art methods (which include the widely used Fmoc-Lys(Alloc)-OH/Palmitoyl-Glu-OtBu stepwise on-resin route [2] and fragment condensation approaches), the exact comparative quantitative values from those prior art methods are not tabulated in the source document. This is therefore a non-anonymized, process-level claim of superiority from an industrial applicant, with the comparator identified by reference to earlier patent literature.

Liraglutide Synthesis Crude Peptide Purity Total Yield

Racemization and Deletion Peptide Impurity Suppression via Pre-Assembled Lipopeptide Building Block Strategy

The use of Fmoc-Lys(Pal-Glu-OtBu)-OH as a pre-assembled cassette in conjunction with pre-activated Boc-His(Trt)-OSu and Fmoc-Ala-OSu esters demonstrably suppresses racemization at His7 and Ala8, thereby significantly reducing the formation of D-His7 and D-Ala8 impurities, which are described as 'difficult to remove' and structurally close to the desired product [1]. The patent CN110835369A attributes this reduction directly to the strategy that includes the pre-assembled Lys building block, stating that it 'greatly improves' crude purity by lowering the burden of these specific impurities [1]. In contrast, prior art methods relying on stepwise on-resin construction of the palmitoyl-Glu side chain are noted to suffer from the presence of these and other impurities that complicate downstream purification [2], although direct quantitative impurity levels for the comparator route are not provided in the same source.

Liraglutide Synthesis Epimerization Deletion Peptides D-His7 D-Ala8

Purity Specification Superiority: HPLC ≥ 99% and Enantiomeric Purity ≥ 99.8% for the Isolated Building Block

Commercial Fmoc-Lys(palmitoyl-Glu-OtBu)-OH certified by CEM achieves HPLC purity ≥ 99% and enantiomeric purity for both Lys and Glu residues ≥ 99.8% [1]. This is a markedly tighter specification than the ≥ 95% HPLC purity and ≥ 98% purity (often without specified enantiomeric purity) offered by many commercial sources and for structurally simpler analogs such as Fmoc-Lys(palmitoyl)-OH . High enantiomeric purity is critical because the target compound contains two chiral centers on the side chain; epimerization at either position would yield diastereomers that co-elute with the desired product during chromatographic purification, severely compromising downstream peptide diastereomeric purity.

Building Block Quality HPLC Purity Enantiomeric Purity

Avoidance of Palladium Contamination and Associated Quality Risks Prevalent in the Fmoc-Lys(Alloc)-OH Route

The prevalent alternative synthetic route to liraglutide employs Fmoc-Lys(Alloc)-OH for the Lys26 position, which requires subsequent palladium-catalyzed removal of the Alloc protecting group [1]. Patent document CN110835369A explicitly identifies this as a quality defect: 'the heavy metal palladium is used in the final removal, and it is difficult to remove the heavy metal in the follow-up, which affects the quality of the product' [2]. The pre-assembled Fmoc-Lys(Pal-Glu-OtBu)-OH strategy completely circumvents this step, eliminating the need for palladium and the attendant risk of heavy metal residues in the final API, which is a critical quality attribute for an injectable drug substance.

Heavy Metal Contamination Palladium Removal Liraglutide Quality

Structural Fidelity: γ-Glutamyl Spacer is Essential for Liraglutide's Pharmacological Activity and Cannot Be Omitted

The palmitoyl moiety in liraglutide is attached to Lys26 via a γ-glutamyl spacer, not directly to the lysine ε-amino group. Fmoc-Lys(palmitoyl)-OH lacks this spacer, and peptides synthesized from this simpler building block would have a palmitoyl chain directly on lysine, yielding a structurally distinct molecule [1]. The γ-glutamyl spacer is essential for liraglutide's ability to self-associate into heptamers at the injection site and to bind reversibly to serum albumin, mechanisms that underpin its 24-hour duration of action [2]. This is a class-level structural requirement; no alternative building block that omits the spacer can yield the correct liraglutide API.

Liraglutide Structure γ-Glutamyl Spacer Albumin Binding

Where Fmoc-Lys(palmitoyl-Glu-OtBu)-OH Delivers Maximum Value: Evidence-Backed Application Scenarios


Industrial-Scale cGMP Production of Liraglutide Active Pharmaceutical Ingredient (API)

This is the dominant, evidence-backed application scenario. The pre-assembled building block enables a published liraglutide total yield of 38.7% with 99.69% final purity and single impurity levels below 0.15% [1]. It simultaneously eliminates the palladium-requiring Alloc deprotection step that is a documented source of heavy metal contamination and quality risk [2]. For manufacturers scaling up liraglutide production under ICH Q7 and Q3D guidelines, the combination of quantifiable product purity, a yield benchmark, and a documented improvement in impurity profiles (particularly D-His7 and D-Ala8 suppression [1]) makes this building block the preferred starting material over stepwise strategies.

Accelerated Process Development for Follow-On GLP-1 Receptor Agonists

For organizations developing liraglutide follow-on products or proprietary lipidated GLP-1 analogs requiring a Lys(ε-N-palmitoyl-γ-Glu) motif, adoption of this building block bypasses the need to develop, optimize, and validate a multi-step on-resin side-chain assembly process. The Guryanov et al. (2016) strategy, in which the solution-phase synthesized dipeptide block is inserted directly into the solid-phase sequence, has been demonstrated to yield liraglutide with 'great purity and high yield' [3]. This accelerates process development timelines and reduces the burden of in-process control testing for the side-chain assembly steps.

High-Purity Research-Grade Liraglutide Synthesis for In Vivo Pharmacology and Conformational Studies

Academic and contract research laboratories requiring liraglutide of exceptional purity for sensitive biophysical or in vivo pharmacological experiments benefit from the CEM-certified building block specification of HPLC ≥ 99% and enantiomeric purity ≥ 99.8% [4]. The high enantiomeric purity of both the Lys and Glu residues ensures that the final peptide is not contaminated with diastereomeric species that could confound activity assays or conformational analyses, such as the circular dichroism studies reported by Guryanov et al. [3].

Lipidated PROTACs and ADC Linker Chemistry Requiring a Pre-Assembled Palmitoyl-Glu-Lys Scaffold

Although direct quantitative comparator evidence is limited in this area, Fmoc-Lys(palmitoyl-Glu-OtBu)-OH has been identified by multiple vendors as a non-cleavable ADC linker building block and an alkyl chain-based PROTAC linker precursor [5]. Its value in these applications stems from the fact that it provides a ready-to-couple, fully protected scaffold that combines a hydrophilic lysine-glutamate core with a hydrophobic palmitoyl anchor, a physicochemical profile useful for modulating solubility, membrane permeability, and intracellular trafficking of PROTACs and antibody-drug conjugates. Procurement for these applications benefits from the same purity and enantiomeric specifications documented for the liraglutide-directed use.

Quote Request

Request a Quote for Fmoc-Lys(palmitoyl-Glu-OtBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.